N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide
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Description
N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide, also known as DMPIA, is a chemical compound that has gained attention for its potential use in scientific research. DMPIA is a derivative of imidazole and has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Anticancer Activities
Compounds related to N-(3,4-dimethylphenyl)-2-(1H-imidazol-1-yl)acetamide have been synthesized and investigated for their anticancer activities. For instance, Duran and Demirayak (2012) synthesized acetamide derivatives and tested them against a variety of human tumor cell lines, finding that certain derivatives exhibited significant anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Corrosion Inhibition
Benzimidazole derivatives, which include structural elements similar to this compound, have been studied for their corrosion inhibition potential. Rouifi et al. (2020) investigated the inhibitory properties of benzimidazole derivatives on carbon steel in acidic environments, demonstrating significant corrosion inhibition, which could be valuable for industrial applications (Rouifi et al., 2020).
pKa Determination and Drug Precursors
The acidity constants (pKa values) of certain acetamide derivatives, closely related to this compound, were determined by Duran and Canbaz (2013). These studies are essential in the development of drug precursors, as pKa values influence the pharmacokinetic properties of drugs (Duran & Canbaz, 2013).
Luminescence Sensing
Imidazole derivatives have also been explored for their luminescence properties. Shi et al. (2015) synthesized lanthanide metal-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for certain chemicals, such as benzaldehyde derivatives (Shi et al., 2015).
Synthesis and Anticonvulsant Activity
This compound related compounds have been synthesized and evaluated for anticonvulsant activity. Tarikogullari et al. (2010) reported that certain alkanamide derivatives, including imidazole rings, showed promising anticonvulsant activity in experimental models (Tarikogullari et al., 2010).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-imidazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-3-4-12(7-11(10)2)15-13(17)8-16-6-5-14-9-16/h3-7,9H,8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJVBEHYEJFZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204661 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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